molecular formula C17H21N5S B13371145 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371145
M. Wt: 327.4 g/mol
InChI Key: UQKDCBIQDZDFDT-UHFFFAOYSA-N
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Description

6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepanyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted triazolothiadiazole derivatives.

Scientific Research Applications

6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:

Mechanism of Action

The exact mechanism of action of 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the azepanyl group, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other triazolothiadiazole derivatives and contributes to its potential as a versatile pharmacophore.

Properties

Molecular Formula

C17H21N5S

Molecular Weight

327.4 g/mol

IUPAC Name

6-[2-(azepan-1-yl)ethyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5S/c1-2-7-12-21(11-6-1)13-10-15-20-22-16(18-19-17(22)23-15)14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2

InChI Key

UQKDCBIQDZDFDT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCC2=NN3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

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